6-fluoro-N,N-dimethylpyridine-3-carboxamide

Medicinal Chemistry Physicochemical Properties Drug Design

Sourcing metabolically stable, fluorinated pyridine scaffolds for kinase SAR often yields generic, uncharacterized alternatives. 6-Fluoro-N,N-dimethylpyridine-3-carboxamide (CAS 1032251-82-3) is a strategic building block that directly addresses this gap: • 6-F substitution enhances metabolic stability and alters electronic properties vs. non-fluorinated analogs, enabling precise SAR exploration. • Privileged core for ATP-competitive/allosteric kinase inhibitor design and a direct 18F-radiolabeling precursor for PET tracer development. • Supplied at ≥95% purity; sealed dry storage at 2-8°C, shipped ambient. For R&D use only.

Molecular Formula C8H9FN2O
Molecular Weight 168.17 g/mol
CAS No. 1032251-82-3
Cat. No. B1445081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-N,N-dimethylpyridine-3-carboxamide
CAS1032251-82-3
Molecular FormulaC8H9FN2O
Molecular Weight168.17 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=CN=C(C=C1)F
InChIInChI=1S/C8H9FN2O/c1-11(2)8(12)6-3-4-7(9)10-5-6/h3-5H,1-2H3
InChIKeyBPUDTWHLOMYSKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-fluoro-N,N-dimethylpyridine-3-carboxamide (CAS: 1032251-82-3): Structural Overview for Procurement Decisions


6-fluoro-N,N-dimethylpyridine-3-carboxamide (CAS: 1032251-82-3) is a fluorinated pyridine derivative with the molecular formula C8H9FN2O and a molecular weight of 168.17 g/mol [1]. It is classified as a pyridine-3-carboxamide building block, characterized by a fluorine atom at the 6-position of the pyridine ring and a N,N-dimethylcarboxamide group at the 3-position [1]. The compound is a white crystalline solid, soluble in organic solvents, and is primarily utilized as a versatile scaffold and intermediate in medicinal chemistry and agrochemical research [1].

Why 6-fluoro-N,N-dimethylpyridine-3-carboxamide (1032251-82-3) Cannot Be Replaced with Unfluorinated Analogs


Direct substitution of 6-fluoro-N,N-dimethylpyridine-3-carboxamide with its non-fluorinated counterpart, N,N-dimethylpyridine-3-carboxamide (CAS 6972-69-6), is inadvisable for applications where metabolic stability or altered electronic properties are critical. The presence of a fluorine atom at the 6-position on the pyridine ring fundamentally changes the molecule's physicochemical profile [2]. Fluorination is a well-established strategy to enhance metabolic stability by blocking oxidative metabolism at the substituted position and modulating lipophilicity [2]. Replacing the fluorinated compound with the unfluorinated analog would result in a significantly different molecule, potentially altering binding interactions, metabolic fate, and overall performance in a chemical or biological system [1][2]. This highlights the need for a specific, well-characterized building block rather than a generic replacement.

Quantitative Evidence Guide for Selecting 6-fluoro-N,N-dimethylpyridine-3-carboxamide (1032251-82-3)


Increased Lipophilicity (XLogP3) Compared to Non-Fluorinated Analog

Fluorination at the 6-position increases the lipophilicity of the pyridine-3-carboxamide scaffold. The XLogP3 value for 6-fluoro-N,N-dimethylpyridine-3-carboxamide is 0.7 [1]. This represents an increase in lipophilicity compared to the non-fluorinated analog, N,N-dimethylpyridine-3-carboxamide, which has an estimated XLogP3 of approximately 0.3 [2]. This difference is crucial for optimizing membrane permeability and altering the compound's distribution profile [1].

Medicinal Chemistry Physicochemical Properties Drug Design

Class-Level Inference for Enhanced Metabolic Stability via Fluorination

While direct, head-to-head metabolic stability data for this specific compound is lacking in the public domain, the established principles of medicinal chemistry strongly support the claim that the 6-fluoro substitution confers enhanced metabolic stability compared to its non-fluorinated analog. A 2026 review by Bhattarai et al. in the Journal of Medicinal Chemistry confirms that the incorporation of fluorine into medicinally relevant scaffolds is a well-validated strategy to improve metabolic and pharmacokinetic properties by blocking sites susceptible to oxidative metabolism [1].

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Distinct Hydrogen Bond Acceptor Count and Topological Polar Surface Area

The fluorine atom at the 6-position modifies the molecule's hydrogen bonding capacity. 6-fluoro-N,N-dimethylpyridine-3-carboxamide has a hydrogen bond acceptor count of 3 and a topological polar surface area (TPSA) of 33.2 Ų [1]. In comparison, the non-fluorinated analog, N,N-dimethylpyridine-3-carboxamide, has a hydrogen bond acceptor count of 2 and a TPSA of approximately 33.2 Ų (due to the absence of the fluorine acceptor) [2]. The additional hydrogen bond acceptor from the fluorine atom can influence target binding and aqueous solubility.

Physicochemical Properties Medicinal Chemistry Drug Design

High-Value Application Scenarios for 6-fluoro-N,N-dimethylpyridine-3-carboxamide (1032251-82-3)


Scaffold for Kinase Inhibitor Development

The fluorinated pyridine-3-carboxamide core is a privileged scaffold in kinase drug discovery. The increased lipophilicity (XLogP3 = 0.7) and potential for enhanced metabolic stability make 6-fluoro-N,N-dimethylpyridine-3-carboxamide a strategic choice for designing ATP-competitive or allosteric kinase inhibitors. Its use as a core building block allows for rapid exploration of structure-activity relationships (SAR) around the pyridine ring while leveraging the favorable properties conferred by the 6-fluoro substituent [1]. This is supported by the compound's identification as a useful research chemical in medicinal chemistry [1].

Synthesis of PET Imaging Agents

The presence of the 6-fluoro group makes this compound a direct precursor for 18F-radiolabeling. This application is supported by literature describing the synthesis and evaluation of 18F-labeled derivatives, such as 18F-6-fluoro-N-[2-(diethylamino)ethyl]pyridine-3-carboxamide, for use as positron emission tomography (PET) tracers . Researchers developing novel PET probes for oncology or neuroscience can utilize this building block to introduce a radiolabeling site for non-invasive in vivo imaging studies.

Agrochemical Research and Development

Fluorinated pyridine carboxamides are a well-known class of compounds in agrochemistry, exemplified by the insecticide flonicamid. The structural features of 6-fluoro-N,N-dimethylpyridine-3-carboxamide, particularly the 6-fluoro substitution, are of interest for the development of new herbicides or insecticides. Its physicochemical properties, including its distinct lipophilicity profile, can be leveraged to design compounds with improved foliar uptake and metabolic stability in plants or pests [1][2].

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